molecular formula C7H4O6-2 B1264060 (R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate

(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate

Cat. No. B1264060
M. Wt: 184.1 g/mol
InChI Key: DHCUIDTZCMREHG-ZETCQYMHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate is dicarboxylate anion of (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoic acid. It is a conjugate base of a (R)-2-(carboxymethyl)-5-oxo-2,5-dihydro-2-furoic acid.

Scientific Research Applications

1. Polymer Production

(R)-2-(Carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate is utilized in the synthesis of polymers. Notably, it contributes to the production of polyethylene furandicarboxylate (PEF), which is a promising substitute for petroleum-derived polyethylene terephthalate (PET). This application is significant because it uses less edible resources and involves a carbonation process that incorporates CO2, making it more environmentally friendly (Dick et al., 2017).

2. Synthesis of Arylated Furans

The compound is also valuable in the field of organic chemistry, particularly in the synthesis of arylated furans. This involves the palladium-catalyzed direct arylation, which yields various furan derivatives that are important in chemical synthesis and potential pharmaceutical applications (Fu & Doucet, 2011).

3. Intermediate in Chemical Syntheses

Another notable application of this compound is its use as an intermediate in various chemical syntheses. It can be transformed under specific conditions to yield diverse furanic compounds with potential applications in materials science and organic synthesis. This versatility is attributed to its unique structural and chemical properties (Masamune, Ono, & Matsue, 1975).

4. Production of Acid Chloride Derivatives

Additionally, acid chloride derivatives of this compound can be produced and used as intermediates in the synthesis of furoate ester biofuels and polymers. This application is particularly relevant in the context of renewable energy and sustainable materials (Dutta, Wu, & Mascal, 2015).

5. Biomass Conversion

Finally, it plays a role in the conversion of biomass into valuable chemical products. Its use in catalytic processes for transforming biomass-derived compounds into useful materials showcases its potential in green chemistry and sustainable development (Nocito, Ditaranto, & Dibenedetto, 2019).

properties

Molecular Formula

C7H4O6-2

Molecular Weight

184.1 g/mol

IUPAC Name

(2R)-2-(carboxylatomethyl)-5-oxofuran-2-carboxylate

InChI

InChI=1S/C7H6O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-2H,3H2,(H,8,9)(H,11,12)/p-2/t7-/m0/s1

InChI Key

DHCUIDTZCMREHG-ZETCQYMHSA-L

Isomeric SMILES

C1=C[C@](OC1=O)(CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC(OC1=O)(CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate
Reactant of Route 2
(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate
Reactant of Route 3
(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate
Reactant of Route 4
(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate
Reactant of Route 5
(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate
Reactant of Route 6
(R)-2-(carboxylatomethyl)-5-oxo-2,5-dihydro-2-furoate

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